Arsonic acid, (4-isothiocyanatophenyl)-

Description

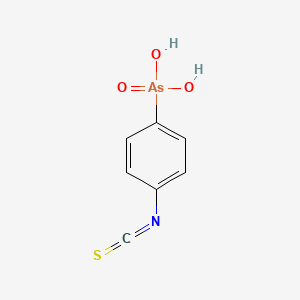

Arsonic acid, (4-isothiocyanatophenyl)-, is an organoarsenic compound characterized by a phenyl ring substituted with both an arsonic acid (-AsO₃H₂) group and an isothiocyanato (-N=C=S) group at the para position. Its nomenclature follows IUPAC conventions for inorganic oxo acids and their derivatives, where substituents like "isothiocyanato" are prefixed to the parent arsonic acid structure . This compound’s unique structure combines the arsenic-based acidity with the reactivity of the isothiocyanato group, which is known for its electrophilic properties and ability to form covalent bonds with nucleophiles (e.g., amines, thiols).

Properties

CAS No. |

62327-35-9 |

|---|---|

Molecular Formula |

C7H6AsNO3S |

Molecular Weight |

259.12 g/mol |

IUPAC Name |

(4-isothiocyanatophenyl)arsonic acid |

InChI |

InChI=1S/C7H6AsNO3S/c10-8(11,12)6-1-3-7(4-2-6)9-5-13/h1-4H,(H2,10,11,12) |

InChI Key |

FJGCWJFFSBGALF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=C=S)[As](=O)(O)O |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)[As](=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AABITC arsanil isothiocyanate arsonic acid benzene isothiocyanate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between (4-isothiocyanatophenyl)arsonic acid and related arsenicals:

Key Observations :

- Functional Groups: The isothiocyanato group in the target compound distinguishes it from arsanilic acid (amino group) and aliphatic analogs like methyl arsonic acid. This group enhances reactivity toward biomolecules, suggesting niche applications in conjugation chemistry.

- Environmental Persistence : Unlike lead arsenate and Paris green, which persist in soils and sediments due to their metal-arsenic complexes , the phenyl-arsonic structure of (4-isothiocyanatophenyl)arsonic acid may exhibit different degradation pathways, though data are lacking.

Isotopic and Environmental Impact Comparisons

Lead isotopic studies of arsenical pesticides reveal critical distinctions:

- Lead Arsenate, Calcium Arsenate, Sodium Arsenate : Exhibit narrow isotopic ranges (e.g., ²⁰⁸Pb/²⁰⁷Pb = 2.3839–2.4722), overlapping with Pb signatures in contaminated agricultural sediments .

- Paris Green, Arsanilic Acid, Methyl Arsonic Acid : Show highly variable Pb isotope ratios, reflecting diverse synthetic origins .

For (4-isothiocyanatophenyl)arsonic acid, isotopic data are unavailable. However, its organic arsenic structure likely differentiates it from inorganic arsenates (e.g., lead arsenate) in terms of mobility and bioavailability.

Toxicity and Regulatory Considerations

- Inorganic Arsenates (e.g., Lead Arsenate): Highly toxic due to As³⁺/As⁵⁺ release, leading to long-term soil contamination .

- Organic Arsenicals (e.g., Arsanilic Acid): Generally less acutely toxic but can transform into inorganic arsenic in the environment .

- (4-Isothiocyanatophenyl)arsonic Acid: Limited toxicity data exist, but the isothiocyanato group may introduce unique metabolic pathways or degradation products requiring further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.